molecular formula C6H2BrClF3N B1403601 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine CAS No. 1211541-07-9

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine

Cat. No. B1403601
M. Wt: 260.44 g/mol
InChI Key: GMPWMGQYHMBRQC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains three fluorine atoms, a bromine atom, a chlorine atom, and a ring-shaped carbon-containing structure known as pyridine . The major use of its derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . It can also be achieved by assembling pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .


Chemical Reactions Analysis

Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Physical And Chemical Properties Analysis

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine has a melting point of 37-41 °C, a boiling point of 76°C at 8mm, and a density of 1.707±0.06 g/cm3 . It is insoluble in water .

Scientific Research Applications

Chemical Synthesis and Toxicological Studies

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine is primarily used as an intermediate in chemical synthesis. A study reported the synthesis and toxicological evaluation of a similar compound, 5-amino-2-(trifluoromethyl)pyridine, underscoring the importance of understanding the toxicological profiles of such intermediates. The compound was shown to be toxic upon inhalation, leading to symptoms such as dizziness, fatigue, and nausea, and severe conditions including methemoglobinemia and toxic encephalopathy. These findings are crucial for ensuring safe handling and application in industrial settings (Tao et al., 2022).

Combustion and Environmental Concerns

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may contain bromine and chlorine atoms similar to 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine, are known contaminants in brominated flame retardants and are produced during the combustion of these chemicals. They exhibit toxicities similar to their chlorinated counterparts, affecting liver function and potentially causing dermal, hepatic, and gastrointestinal toxicities in humans. This highlights the environmental and health concerns associated with the use of such compounds and stresses the need for proper handling and disposal practices (Mennear & Lee, 1994).

Catalytic Applications and Chemical Properties

The compound's structure, which includes pyridine and halogenated groups, suggests its potential utility in various chemical reactions. For instance, pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries, are synthesized using complex reactions involving various catalysts. The versatility of pyridine-based structures in these reactions indicates the potential applicability of 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine in similar synthetic pathways (Parmar et al., 2023).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly the respiratory system .

Future Directions

The demand for 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

2-bromo-4-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPWMGQYHMBRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244460
Record name Pyridine, 2-bromo-4-chloro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine

CAS RN

1211541-07-9
Record name Pyridine, 2-bromo-4-chloro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211541-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-4-chloro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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